molecular formula C8H7BrO B146053 3'-Bromoacetophenone CAS No. 2142-63-4

3'-Bromoacetophenone

Cat. No. B146053
CAS RN: 2142-63-4
M. Wt: 199.04 g/mol
InChI Key: JYAQYXOVOHJRCS-UHFFFAOYSA-N
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Description

3-Bromoacetophenone (3-BAP) is an aromatic ketone used in the synthesis of various compounds in organic chemistry. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 61-62°C. 3-BAP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of dyes, optical brighteners, and other fine chemicals.

Scientific Research Applications

1. Physicochemical Characterization

4-Bromoacetophenone derivatives, including 3'-Bromoacetophenone, have been characterized to assess the impact of biofield energy treatment on their properties. Studies using X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and UV-visible spectrometry revealed significant changes in physical and spectral properties. For instance, there was a notable decrease in the crystallite size of treated 4-bromoacetophenone, changes in melting point and heat of fusion, shifts in C=O stretching frequency in FT-IR spectra, and modifications in isotopic abundance ratios, which may have implications for their reactivity and stability in various applications (Trivedi et al., 2015).

Applications in Organic Synthesis and Chemistry

2. Organic Synthesis

This compound is integral in the synthesis of various organic compounds. It has been utilized in the preparation of Pyrazolo[1,5‐a]Pyridines, which involves the use of sodium hydride, 2-Chloro-5-(trifluoromethyl)pyridine, and trifluoracetic anhydride. This synthesis process is significant in the production of heterocycles, a class of compounds with widespread applications in medicinal chemistry and drug design (Greszler & Stevens, 2009).

3. Ligand Synthesis and Characterization

Starting from 4-bromoacetophenone, derivatives like 4-bromo-β-hydroxydithiocinnamic acid have been synthesized, which then act as ligands in the formation of various complexes. These complexes are fully characterized using NMR, mass spectrometry, infrared spectroscopy, and X-ray diffraction analyses. The distinct properties of these complexes can be leveraged in catalysis and material science (Schubert, Görls, & Weigand, 2007).

Mechanism of Action

Target of Action

3’-Bromoacetophenone is a chemical reagent used in the synthesis of various compounds . It’s primarily used in the synthesis of chalcone derivatives, which are known for their anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives as PDE4 inhibitors in anti-inflammatory treatments .

Mode of Action

The α-bromination reaction of carbonyl compounds, such as 3’-Bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The rate-determining step for this reaction is identified as the second step involving enol form .

Biochemical Pathways

The α-bromination reaction of 3’-Bromoacetophenone affects the synthesis of various organic compounds . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmacokinetics

The compound’s molecular weight (19904 g/mol) and its physical properties, such as its melting point (8-11 °C) and density (1505 g/mL at 25 °C), may influence its bioavailability .

Result of Action

The molecular and cellular effects of 3’-Bromoacetophenone’s action are primarily seen in its role as a precursor in the synthesis of various compounds. For instance, it’s used in the synthesis of chalcone derivatives, which have anti-cancer properties . It’s also used in the preparation of biphenyl pyridazinone derivatives, which act as PDE4 inhibitors in anti-inflammatory treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Bromoacetophenone. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can affect the bromination of acetophenone derivatives . Additionally, safety measures need to be taken into account due to the potential toxicity and environmental pollution risks associated with the use of brominating agents .

Safety and Hazards

3’-Bromoacetophenone causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

3’-Bromoacetophenone interacts with various biomolecules in biochemical reactions. It is used as an intermediate product in the synthesis of chalcone derivatives, which are known to interact with various enzymes and proteins . The exact nature of these interactions is complex and depends on the specific biochemical context. It is known that the bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Cellular Effects

The cellular effects of 3’-Bromoacetophenone are primarily related to its role as an intermediate in the synthesis of other biologically active compounds . For instance, chalcone derivatives synthesized from 3’-Bromoacetophenone have been shown to exhibit anti-cancer properties . These compounds can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3’-Bromoacetophenone is largely determined by the compounds it is used to synthesize . For example, chalcone derivatives synthesized from 3’-Bromoacetophenone can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions . The bromine atom in 3’-Bromoacetophenone can participate in electrophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound is used as an intermediate in the synthesis of other compounds, and its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of these reactions .

Metabolic Pathways

As an intermediate in the synthesis of other compounds, it is likely that 3’-Bromoacetophenone could be involved in various metabolic pathways depending on the specific compounds it is used to synthesize .

Transport and Distribution

The transport and distribution of 3’-Bromoacetophenone within cells and tissues would depend on various factors, including its physicochemical properties, the specific compounds it is used to synthesize, and the presence of transporters or binding proteins that it interacts with .

Subcellular Localization

As an intermediate in the synthesis of other compounds, its localization within the cell would likely depend on the specific biochemical reactions it is involved in .

properties

IUPAC Name

1-(3-bromophenyl)ethanone
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InChI

InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQYXOVOHJRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870941
Record name 3′-Bromoacetophenone
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Molecular Weight

199.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2142-63-4
Record name 3-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3'-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3′-Bromoacetophenone
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Record name 3'-bromoacetophenone
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 1,3-dibromobenzene (2.45 g, 10.07 mmol) in THF (25.0 mL) was treated at −78° C. with n-BuLi (4.0 mL of a 2.5M solution in hexane, 10.00 mmol). The reaction mixture was stirred for 30 min before N,N-dimethylacetaminde (1.50 mL, 16.13 mmol) was added and the solution was then allowed to warm to rt over 1 h. Sat. aq. NH4Cl was then added and the aq. layer was extracted with Et2O (3×50 mL) and the combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (20:1 hept-EA) gave the title compound as a white solid: TLC:rf (10:1 hept-EA)=0.28. LC-MS-conditions 02: tR=0.95 min.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3'-Bromoacetophenone?

A: this compound (also known as 1-(3-bromophenyl)ethanone) is an aromatic ketone. Its molecular formula is C8H7BrO, and its molecular weight is 200.05 g/mol. Spectroscopic data, particularly 1H NMR, has been used to characterize the compound. []

Q2: Has this compound demonstrated any catalytic properties?

A: While this compound itself hasn't been widely studied as a catalyst, it serves as a starting material for synthesizing various compounds, including chiral ruthenium(II)-pybox complexes. These complexes demonstrate catalytic activity in the enantioselective transfer hydrogenation of ketones. Specifically, they efficiently convert a range of aromatic ketones into their corresponding secondary alcohols with high enantiomeric excess (ee). [] Interestingly, 3-bromoacetophenone showed a high turnover frequency (TOF) and excellent ee (94%) when reduced by the catalyst trans-[RuCl2(PiPr3)(κ3-N,N,N-(R,R)-Ph-pybox]. []

Q3: How does the structure of this compound relate to its activity?

A: Research indicates that the position of the bromine substituent on the acetophenone ring significantly influences the compound's activity. For instance, in a study investigating the bioreductive potential of plant residues, various acetophenone derivatives were tested. Among them, this compound, along with other halogenated derivatives like 2-bromoacetophenone and 4-bromoacetophenone, were successfully bioreduced by banana and passion fruit residues. [] This suggests that the presence and position of the bromine atom play a role in the interaction with the biocatalysts.

Q4: Has computational chemistry been employed to study this compound?

A: Yes, density functional theory (DFT) calculations using the B3LYP/CEP-121G protocol have been employed to study the electronic and structural properties of bromoacetophenone isomers, including this compound. [] This research focused on understanding how the bromine substituent influences properties like energy gaps, dipole moments, and vibrational frequencies. The calculated frequencies showed good agreement with experimental data for the 3-bromoacetophenone isomer. []

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